N1-(2-chloroethanimidoyl)-3-chloro-4-fluorobenzene-1-sulphonamide
Overview
Description
N1-(2-chloroethanimidoyl)-3-chloro-4-fluorobenzene-1-sulphonamide is a chemical compound that belongs to the sulphonamide family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chloroethanimidoyl)-3-chloro-4-fluorobenzene-1-sulphonamide typically involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with 2-chloroethanimidoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The purification process may involve additional steps such as distillation and crystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N1-(2-chloroethanimidoyl)-3-chloro-4-fluorobenzene-1-sulphonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases to form sulfonic acids and other by-products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Aqueous acids like hydrochloric acid or bases like sodium hydroxide are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulphonamides, while oxidation can produce sulfonic acids.
Scientific Research Applications
N1-(2-chloroethanimidoyl)-3-chloro-4-fluorobenzene-1-sulphonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of N1-(2-chloroethanimidoyl)-3-chloro-4-fluorobenzene-1-sulphonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N1-(2-chloroethanimidoyl)-3-fluoro-2,4-dimethylbenzene-1-sulphonamide
- N1-(2-chloroethanimidoyl)-3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulphonamide
- N1-(2-chloroethanimidoyl)-3,5-di(trifluoromethyl)benzene-1-sulphonamide
Uniqueness
N1-(2-chloroethanimidoyl)-3-chloro-4-fluorobenzene-1-sulphonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N'-(3-chloro-4-fluorophenyl)sulfonylethanimidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2FN2O2S/c9-4-8(12)13-16(14,15)5-1-2-7(11)6(10)3-5/h1-3H,4H2,(H2,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBASRLJCGHOQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N=C(CCl)N)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1S(=O)(=O)/N=C(/CCl)\N)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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